(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one
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Overview
Description
(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the desired bicyclic structure through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential biological activities, making it a subject of interest in biological research. Studies have explored its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs with specific biological activities.
Industry
Industrially, the compound is used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of a wide range of products with desired properties.
Mechanism of Action
The mechanism of action of (7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one: shares similarities with other bicyclic compounds such as pyrrolopyrazines and pyrazinones.
Pyrrolopyrazines: These compounds have a similar bicyclic structure but may differ in the substitution pattern and functional groups.
Pyrazinones: These compounds also contain a pyrazine ring but may have different ring fusion patterns and substituents.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and substitution pattern. These features contribute to its distinct reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C8H14N2O/c1-6-4-7-5-9-2-3-10(7)8(6)11/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
GYPHSWIBRWFRCS-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2CNCCN2C1=O |
Canonical SMILES |
CC1CC2CNCCN2C1=O |
Origin of Product |
United States |
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